molecular formula C13H15ClF3NO B2722551 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397198-66-1

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2722551
CAS No.: 1397198-66-1
M. Wt: 293.71
InChI Key: SMQKPHDGXUIXQU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(trifluoromethyl)aniline in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylpropyl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide: Lacks the chloro group, which may influence its reactivity and applications.

Uniqueness

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the chloro and trifluoromethyl groups

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-4-10(6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQKPHDGXUIXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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